molecular formula C8H16ClNO B1289234 2-Amino-1-cyclohexylethanone hydrochloride CAS No. 349495-48-3

2-Amino-1-cyclohexylethanone hydrochloride

Cat. No.: B1289234
CAS No.: 349495-48-3
M. Wt: 177.67 g/mol
InChI Key: APAQFIMKCGMBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-cyclohexylethanone hydrochloride (ACH) is a cyclic amine compound that has been widely studied in the scientific research community due to its unique properties, such as its ability to act as an agonist of the serotonin receptor. ACH has been used in a variety of applications, including laboratory experiments, drug development, and research into the effects of serotonin on the body. In

Scientific Research Applications

FTY720 in Cancer Therapy

FTY720, known for its potent immunosuppressant properties, has been FDA-approved for treating multiple sclerosis. Its mechanism involves activating sphingosine-1-phosphate receptors (S1PRs). Beyond its immunosuppressive effects, FTY720 exhibits preclinical antitumor efficacy in several cancer models. Interestingly, the phosphorylation of FTY720, which is crucial for its immunosuppressive effect, is not required for its cytotoxic impact on cancer cells. This indicates the involvement of S1PR-independent mechanisms, distinguishing its anticancer properties from its immunosuppressive role. This research highlights the dual functionality of FTY720, suggesting a broader therapeutic potential beyond its initial immunosuppressant use, including as a cancer therapeutic agent (Zhang et al., 2013).

Properties

IUPAC Name

2-amino-1-cyclohexylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAQFIMKCGMBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349495-48-3
Record name 2-amino-1-cyclohexylethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to M6, 2.7 g (13.2 mmol) of 2-bromo-1-cyclohexylethanone (Tetrahedron, 48, 1, 67-78, 1992) are mixed with 1.92 g (13.7 mmol) of hexamethylenetetramine in 20 ml of chloroform. The mixture is heated at 48° C. for 4 hours and then evaporated to dryness. The residue is taken up in 20 ml of ethanol and 9 ml of 36% hydrochloric acid. After leaving overnight at room temperature, the reaction medium is filtered. The filtrate is evaporated to dryness to give an oil which is crystallized from diethyl ether. After filtration and drying, 2.08 g (80%) of 2-amino-1-cyclohexylethanone hydrochloride are obtained in the form of a paste.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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